

Application Note: Quantification of Pantoprazole Sulfone N-Oxide in Bulk Drug Substance

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Compound of Interest

Compound Name: Pantoprazole Sulfone N-Oxide

Cat. No.: B021219

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Introduction

Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. During the synthesis and storage of pantoprazole, various process-related impurities and degradation products can emerge. **Pantoprazole Sulfone N-Oxide** is one such potential impurity that requires careful monitoring to ensure the quality, safety, and efficacy of the final drug product.^{[1][2]} This application note provides detailed protocols for the quantification of **Pantoprazole Sulfone N-Oxide** in bulk pantoprazole drug substance using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), in accordance with the International Council for Harmonisation (ICH) guidelines.^[1]

Physicochemical Properties of Pantoprazole and Related Compounds

A thorough understanding of the physicochemical properties of pantoprazole and its impurities is fundamental for the development of robust analytical methods.

Property	Pantoprazole	Pantoprazole Sulfone	Pantoprazole Sulfone N-Oxide
IUPAC Name	5-(Difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	5-(difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole	6-(difluoromethoxy)-2-[[[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole[3]
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₄ S	C ₁₆ H ₁₅ F ₂ N ₃ O ₅ S	C ₁₆ H ₁₅ F ₂ N ₃ O ₆ S[3]
Molecular Weight	383.37 g/mol	399.37 g/mol [4]	415.37 g/mol
CAS Number	102625-70-7	127780-14-9	953787-55-8[5]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pantoprazole and its related substances.[6] UPLC methods offer the advantage of shorter analysis times and reduced solvent consumption.[7]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for the effective separation of **Pantoprazole Sulfone N-Oxide** from the parent drug and other impurities.[6][8]

Table 1: HPLC Method Parameters

Parameter	Condition
Instrumentation	Gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1]
Column	Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent[9]
Mobile Phase A	0.01 M Phosphate Buffer (pH 7.0)[8][10]
Mobile Phase B	Acetonitrile[8][10]
Gradient Program	A suitable gradient program should be employed to ensure adequate separation[10]
Flow Rate	1.0 mL/min[1][11]
Column Temperature	40°C[8][11]
Detection Wavelength	290 nm[1][11][12]
Injection Volume	20 µL[11]
Diluent	Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)[10]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a rapid and sensitive approach for the quantification of impurities.[7]

Table 2: UPLC Method Parameters

Parameter	Condition
Instrumentation	Waters-Acquity UPLC system with a PDA detector[7]
Column	Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) [7][10]
Mobile Phase A	0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5)[7][10]
Mobile Phase B	Acetonitrile:Methanol (70:30, v/v)[7][10]
Gradient Program	A gradient elution is utilized for rapid separation[10]
Flow Rate	0.4 mL/min[7][10]
Detection Wavelength	290 nm[7][10]

Experimental Protocols

Preparation of Solutions

Diluent: Prepare a mixture of acetonitrile and 0.1 M sodium hydroxide in a 50:50 (v/v) ratio.[8] [10]

Standard Stock Solution (**Pantoprazole Sulfone N-Oxide**): Accurately weigh about 10 mg of **Pantoprazole Sulfone N-Oxide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a known concentration of about 100 µg/mL.

Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of approximately 1 µg/mL.

System Suitability Solution: Accurately weigh about 25 mg of Pantoprazole reference standard into a 50 mL volumetric flask.[9] Add a known quantity of **Pantoprazole Sulfone N-Oxide** stock solution to achieve a final concentration of approximately 1 µg/mL. Dissolve and dilute to volume with the diluent.

Sample Solution: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance into a 50 mL volumetric flask.^[9] Dissolve and dilute to volume with the diluent.^[9]

Chromatographic Procedure

- Equilibrate the chromatographic system with the mobile phase for at least 30 minutes.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are met. The resolution between pantoprazole and **Pantoprazole Sulfone N-Oxide** should be greater than 2.0.^[11]
- Inject the Standard Solution in replicate (e.g., n=6) and check the precision of the peak areas. The relative standard deviation (RSD) should be not more than 5.0%.^[12]
- Inject the Sample Solution.
- Identify the **Pantoprazole Sulfone N-Oxide** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the content of **Pantoprazole Sulfone N-Oxide** in the sample using the external standard method.

Data Presentation

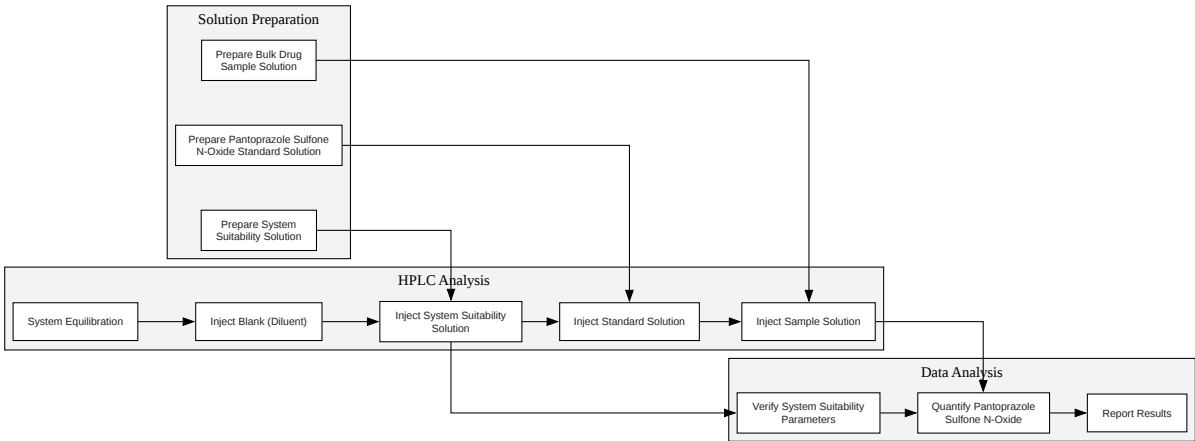
Table 3: System Suitability Requirements

Parameter	Acceptance Criteria
Resolution (Pantoprazole vs. Pantoprazole Sulfone N-Oxide)	≥ 2.0 ^[11]
Tailing Factor (Pantoprazole Peak)	≤ 2.0 ^{[9][12]}
Theoretical Plates	> 2000
%RSD for replicate injections of standard	$\leq 5.0\%$ ^[12]

Table 4: Quantification of **Pantoprazole Sulfone N-Oxide** in a Sample Batch

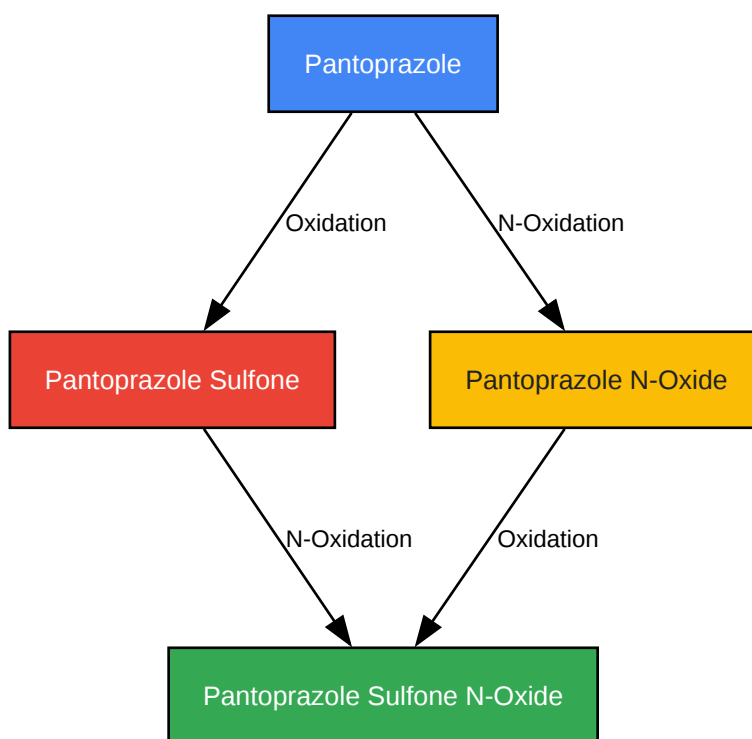
Sample ID	Peak Area of Pantoprazole Sulfone N-Oxide	Concentration (µg/mL)	% w/w in Bulk Drug
Batch 001	12345	1.05	0.021%
Batch 002	11987	1.02	0.020%
Batch 003	12567	1.07	0.021%

Visualizations



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Caption: Experimental Workflow for Quantification.



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